molecular formula C23H27N3O3S B2798589 N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 852137-82-7

N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2798589
CAS RN: 852137-82-7
M. Wt: 425.55
InChI Key: RDTQUASSWSNUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of new partially hydrogenated carbazoles, which share structural similarities with the specified compound, has been investigated to understand the chemical properties and potential applications of these molecules. The study by Gataullin et al. (2007) highlights the bromination of certain anilines leading to derivatives that underwent dehydrobromination to tetrahydrocarbazole derivatives upon heating in piperidine, indicating the versatility of piperidine in synthesizing complex organic structures Gataullin, Likhacheva, & Abdrakhmanov, 2007.

Pharmacological Characterization

Compounds containing the piperidine structure have been pharmacologically characterized for their interactions with various receptors. For instance, Grimwood et al. (2011) described PF-04455242, a κ-opioid receptor antagonist with selectivity and potential therapeutic applications, indicating the potential of piperidine derivatives in receptor targeting and drug development Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011.

Molecular Dynamics and Quantum Chemical Studies

The interaction of piperidine derivatives with metal surfaces, such as iron, has been explored through quantum chemical calculations and molecular dynamics simulations. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, highlighting their potential in materials science and corrosion protection Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016.

Biological Evaluation and Anti-inflammatory Activities

N-acyl-N-phenyl ureas of piperidine and substituted piperidines have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. Ranise et al. (2001) discovered that several compounds showed comparable or slightly inferior anti-inflammatory activity to indomethacin, indicating the potential of these compounds in anti-inflammatory drug development Ranise, Schenone, Bruno, Bondavalli, Filippelli, Falcone, Rivaldi, 2001.

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-14-20-15-18(6-11-22(20)25(17)2)16-24-23(27)19-7-9-21(10-8-19)30(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTQUASSWSNUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.